2-Amino-4-phenylthiazole

Vue d'ensemble

Description

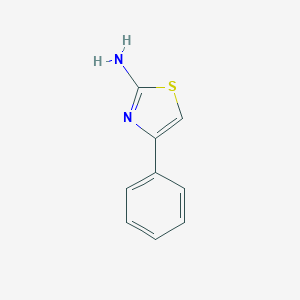

2-Amino-4-phenylthiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ringThe presence of the phenyl group at the fourth position of the thiazole ring enhances its pharmacological properties, making it a valuable scaffold in drug discovery and development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Amino-4-phenylthiazole can be synthesized through various methods. One common approach involves the condensation of acetophenone with thiourea in the presence of iodine under microwave irradiation. This method offers a rapid and efficient synthesis route . Another method involves the α-bromination of 2-acetylpyridine followed by condensation with thiourea .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall efficiency .

Analyse Des Réactions Chimiques

2-Amino-4-phenylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the amino group, leading to the formation of corresponding nitroso or nitro derivatives .

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the phenyl group, resulting in the formation of reduced phenyl derivatives .

Substitution: Substitution reactions involving halogenation, alkylation, or acylation can be carried out using appropriate reagents. For example, halogenation can be achieved using bromine or chlorine, while alkylation can be performed using alkyl halides .

Major Products: The major products formed from these reactions include nitroso derivatives, reduced phenyl derivatives, and various substituted thiazole compounds .

Applications De Recherche Scientifique

Anticancer Applications

Overview : The thiazole scaffold, particularly derivatives like 2-amino-4-phenylthiazole, has garnered attention for its anticancer properties. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines.

Case Studies :

- A study synthesized a series of this compound derivatives and evaluated their antiproliferative activities against several human cancer cell lines including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma). Notably, compound 5b exhibited an IC50 value of 2.01 µM against HT29 cells, indicating significant growth inhibition .

- Another investigation focused on ureido-substituted derivatives of this compound, which demonstrated potent cytotoxicity against HepG2 (liver cancer) cells with an IC50 of 0.62 µM. The mechanism involved G2/M phase arrest and early apoptosis induction, making it a promising candidate for liver cancer treatment .

Antimicrobial Properties

Overview : The compound also displays considerable antimicrobial activity against various pathogens.

Research Findings :

- Thiazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, certain derivatives exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- A review highlighted that thiazole-based compounds are effective against a range of microorganisms, including those responsible for tuberculosis and HIV. The structural diversity of these compounds allows for tailored activity against specific pathogens .

Mechanistic Insights

Molecular Mechanisms : The anticancer and antimicrobial effects of this compound derivatives can be attributed to their ability to interact with various biological targets.

- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest in cancer cells, specifically at the G2/M phase, which is crucial for preventing tumor proliferation .

- Targeting Kinases : Some derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as IGF1R. This targeting is essential for disrupting signaling pathways that promote tumor growth .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is vital for the development of more effective thiazole-based drugs.

| Compound | Substitution | Activity | IC50 (µM) |

|---|---|---|---|

| Compound 5b | Amide moiety | Antiproliferative | 2.01 |

| Compound 27 | Ureido group | Cytotoxicity (HepG2) | 0.62 |

| Compound X | Halogenated phenyl | Antibacterial | Varies |

Mécanisme D'action

The mechanism of action of 2-amino-4-phenylthiazole varies depending on its application:

Anticancer Activity: The compound exerts its anticancer effects by inhibiting key enzymes involved in cell proliferation and survival. It targets proteins such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately resulting in cell death .

Antimicrobial Activity: this compound derivatives inhibit bacterial cell wall biosynthesis by targeting enzymes like MurB. This inhibition disrupts the formation of peptidoglycan, a crucial component of the bacterial cell wall, leading to bacterial cell death .

Antiviral Activity: The compound has shown potential as an inhibitor of the HIV-1 nucleocapsid protein. By binding to the nucleocapsid protein, it prevents the replication of the virus, offering a unique mechanism of action compared to other antiretroviral drugs .

Comparaison Avec Des Composés Similaires

2-Amino-4-phenylthiazole can be compared with other similar compounds, such as:

2-Aminothiazole: While both compounds share the thiazole ring, the presence of the phenyl group in this compound enhances its biological activity and pharmacological properties .

2-Amino-5-phenylthiazole: This compound differs in the position of the phenyl group, which can lead to variations in its chemical reactivity and biological activity. The specific positioning of the phenyl group in this compound contributes to its unique properties .

2-Amino-4-methylthiazole: The substitution of the phenyl group with a methyl group results in different chemical and biological properties. The phenyl group in this compound provides greater stability and enhanced interactions with biological targets .

Activité Biologique

2-Amino-4-phenylthiazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure can be modified to enhance specific biological activities. Several synthetic pathways have been developed to create various derivatives, allowing for the exploration of their pharmacological potentials .

Biological Activities

The biological activities of this compound derivatives include:

- Anticancer Activity : Various studies have demonstrated that certain derivatives exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, compound 5b showed an IC50 value of 2.01 µM against HT29 colon cancer cells . Other derivatives have been reported to inhibit growth in A549 (lung), HeLa (cervical), and Karpas299 (lymphoma) cells.

- Anti-inflammatory Properties : Research indicates that this compound analogues can inhibit MyD88, a critical adapter protein in inflammatory pathways. One notable analogue effectively prevented the dimerization of MyD88 in lipopolysaccharide-induced inflammation models .

- Antimicrobial Effects : The compound exhibits antibacterial and antifungal activities, making it a candidate for treating infections. Its derivatives have shown efficacy against various bacterial strains and fungi .

- Radioprotective Effects : In studies involving gamma-ray exposure, this compound demonstrated protective effects on irradiated mice, enhancing survival rates significantly. The amino group in its structure was identified as crucial for this radioprotective activity .

Anticancer Studies

A study conducted by Zhang et al. synthesized several derivatives of this compound and evaluated their anticancer properties. The results indicated that some compounds exhibited remarkable antiproliferative activity across different cancer cell lines, particularly highlighting compound 5b's effectiveness .

Anti-inflammatory Mechanisms

In a study focusing on respiratory diseases, novel analogues of this compound were synthesized to target MyD88-mediated pathways. The most promising analogue demonstrated significant inhibition of inflammatory responses in mouse models, showcasing its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The broad spectrum of activity includes inhibition of bacterial growth and antifungal effects, making them valuable in developing new antibiotics .

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSJLPAOBIGQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34161-31-4 (mono-hydrobromide), 6208-08-8 (mono-hydrochloride) | |

| Record name | Phenthiazamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4043804 | |

| Record name | Phenthiazamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2010-06-2 | |

| Record name | 2-Amino-4-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenthiazamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-PHENYLTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenthiazamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylthiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTHIAZAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2822RIUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-amino-4-phenylthiazole exert its anesthetic effect in fish?

A1: Research suggests that this compound causes a depletion of acetylcholine in nerve ending particles within the fish brain. [, ] This depletion is thought to inhibit choline acetyltransferase activity and reduce the acetylcholine binding capacity of synaptic vesicles, ultimately leading to anesthesia. []

Q2: How does the structure of this compound lend itself to forming conjugates?

A2: The primary amino group on the thiazole ring of this compound can react with aldehyde groups, such as that of D-glucuronic acid. This reaction forms N-glucuronyl conjugates, a key metabolic pathway observed in fish. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H8N2S, and its molecular weight is 176.24 g/mol. This information can be deduced from its structure.

Q4: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A4: Researchers utilize a range of spectroscopic techniques including ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the identity and structure of this compound and its synthesized derivatives. [, , , , , , , , ]

Q5: Can this compound undergo electropolymerization, and what are the characteristics of the resulting polymer?

A5: Yes, this compound can undergo electrochemical oxidative polymerization. [] The resulting polymer film has been characterized using various techniques including IR, UV, 1H-NMR, elemental analysis, thermogravimetric analysis, and cyclic voltammetry. []

Q6: Has this compound been used in the development of materials with specific properties?

A6: Yes, this compound has been explored as a component in the synthesis of coordination polymers. For example, it can be incorporated into polymeric Schiff bases, which can then form chelates with metal ions like copper(II), leading to materials with potentially useful properties. []

Q7: Does this compound exhibit any catalytic properties?

A7: While the provided research does not focus on the catalytic properties of this compound, its structure and reactivity suggest potential for catalytic applications. Further investigations are necessary to explore this area.

Q8: Have computational methods been employed to study this compound and its derivatives?

A8: Yes, molecular docking studies have been conducted using this compound derivatives to investigate their potential as inhibitors, particularly in the context of anti-cancer activity. These studies help visualize and understand the interactions between the compound and its potential target sites. []

Q9: How do structural modifications of this compound affect its biological activity?

A9: Numerous studies highlight the structure-activity relationship (SAR) of this compound derivatives. Modifications like the introduction of amide moieties, halogen atoms, or different substituents on the phenyl ring can significantly alter its potency and selectivity against various targets, including cancer cells and bacteria. [, , , , , ]

Q10: What are the key considerations for formulating this compound to improve its bioavailability and efficacy?

A10: Formulation strategies for this compound would likely focus on enhancing its solubility and stability in relevant media, especially considering its application as a fish anesthetic. [, ] Factors like pH, temperature, and the presence of excipients would need to be carefully controlled. [, ]

Q11: Are there specific SHE regulations pertaining to the handling and use of this compound?

A11: While specific SHE regulations might vary depending on location and intended use, general laboratory safety protocols for handling chemicals should be followed. Information regarding its toxicity, disposal, and potential environmental impact should be considered. [, ]

Q12: What is known about the pharmacokinetics of this compound in fish?

A12: Studies in various fish species demonstrate that this compound is readily absorbed through the gills, with the brain being a major site of distribution. [, , ] It undergoes biotransformation, primarily forming N-glucuronyl conjugates, and is excreted relatively rapidly. [, , , ]

Q13: Has this compound shown efficacy in in vitro or in vivo models for diseases beyond its use as an anesthetic?

A13: Yes, derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines in vitro. [, , , , ] These findings encourage further investigation into its therapeutic potential.

Q14: Are there known cases of resistance developing to this compound or its derivatives?

A14: While the provided research doesn't explicitly discuss resistance mechanisms, it's crucial to consider that prolonged exposure to any biologically active compound, including this compound, can potentially lead to the development of resistance. Continuous monitoring and exploration of alternative compounds or treatment strategies are essential.

Q15: What toxicological data is available for this compound?

A15: While the research primarily focuses on its anesthetic properties in fish, detailed toxicological studies are crucial to assess its safety profile in other organisms, including potential long-term effects.

Q16: What analytical techniques are used to quantify this compound residues in fish?

A16: Gas chromatography-mass spectrometry (GC/MS) is a sensitive and reliable method used for quantifying this compound residues in fish tissues. This technique enables researchers to track the compound's depletion and assess its persistence in the environment. [, ]

Q17: What is the environmental fate and degradation pathway of this compound?

A17: Research into the environmental impact of this compound is crucial. Understanding its degradation pathways, potential accumulation in ecosystems, and effects on non-target organisms is essential for responsible use and disposal. []

Q18: What is the historical context and significance of this compound research?

A18: Research on this compound has evolved over several decades, starting with its identification as a fish anesthetic. [, , ] Its versatility as a building block in organic synthesis has led to the development of various derivatives with potential applications in fields like medicine and materials science. [, , , , , , , ]

Q19: What are some potential cross-disciplinary applications and synergies for this compound research?

A19: Due to its diverse properties, this compound research holds potential for collaborations between organic chemists, pharmacologists, materials scientists, and environmental scientists. Further exploration of its derivatives could lead to advancements in areas like drug discovery, biomaterial development, and sustainable chemical synthesis. [, , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.